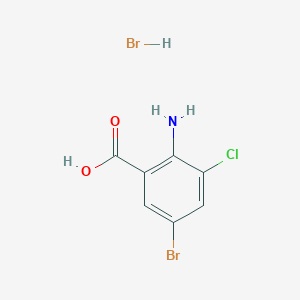![molecular formula C20H18N4 B2674951 N,2-dimethyl-3,5-diphenylpyrazolo[1,5-a]pyrimidin-7-amine CAS No. 924828-50-2](/img/structure/B2674951.png)
N,2-dimethyl-3,5-diphenylpyrazolo[1,5-a]pyrimidin-7-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound is a derivative of pyrazolo[1,5-a]pyrimidine, which is a fused, rigid, and planar N-heterocyclic system that contains both pyrazole and pyrimidine rings .
Synthesis Analysis
While specific synthesis methods for “N,2-dimethyl-3,5-diphenylpyrazolo[1,5-a]pyrimidin-7-amine” were not found, a related compound, 2-Cyanopyrazolo[1,5-a]pyrimidine derivative, has been synthesized by reacting with some aromatic aldehydes, arenediazonium salts, hydrazine hydrate, and guanidine hydrochloride .
Applications De Recherche Scientifique
Synthesis and Chemical Properties
Research has shown innovative approaches in synthesizing pyrazolo[1,5-a]pyrimidine derivatives, demonstrating their chemical versatility and potential as scaffolds for further pharmaceutical development. For instance, Khashi et al. (2015) described the synthesis of tricyclic pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidines using 4-(N,N-dimethylamino)pyridine (DMAP) as a catalyst, highlighting the methodological advancements in creating complex molecular structures (Khashi et al., 2015). Similarly, Kumar et al. (2003) developed a convenient synthesis route for a highly selective CRF1 antagonist, showcasing the compound's potential in positron emission tomography (PET) ligand applications for in vivo imaging (Kumar et al., 2003).
Biological Applications and Potential Therapeutic Uses
Substantial research has been dedicated to exploring the biological activities and potential therapeutic uses of pyrazolo[1,5-a]pyrimidine derivatives. For instance, Riyadh (2011) investigated enaminones as building blocks for synthesizing substituted pyrazoles, which exhibited antitumor and antimicrobial activities, suggesting their potential in developing new therapeutic agents (Riyadh, 2011). Furthermore, the study by Hassneen and Abdallah (2003) on the synthesis of pyridino[2,3-d]pyrimidin-4-one and related derivatives further underscores the chemical diversity and biological relevance of these compounds (Hamdi M. Hassneen & Tayseer A. Abdallah, 2003).
Antimicrobial and Antitumor Activities
The antimicrobial and antitumor potential of pyrazolo[1,5-a]pyrimidine derivatives has been a focal point of research, with studies demonstrating significant bioactivities. For example, the work by Atta et al. (2011) on the synthesis of novel 2,5-diphenylindolo[2,3-e] pyrazolo[1',5':3",4"]pyrimido[2",1"-c][1,2,4]triazines revealed slight to moderate activity against various microorganisms, highlighting their potential as antimicrobial agents (Atta et al., 2011).
Propriétés
IUPAC Name |
N,2-dimethyl-3,5-diphenylpyrazolo[1,5-a]pyrimidin-7-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N4/c1-14-19(16-11-7-4-8-12-16)20-22-17(15-9-5-3-6-10-15)13-18(21-2)24(20)23-14/h3-13,21H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTOVEANDLVUCEK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C(=CC(=NC2=C1C3=CC=CC=C3)C4=CC=CC=C4)NC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![7-chloro-3-[(3,4-dimethylphenyl)sulfonyl]-N-(4-methylphenyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2674871.png)
![5-chloro-N-(3-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)thiophene-2-sulfonamide](/img/structure/B2674872.png)
![4-[(Prop-2-enylamino)methyl]benzonitrile;hydrochloride](/img/structure/B2674873.png)

![(E)-[(6-fluoropyridin-2-yl)oxy][1-(4-phenoxyphenyl)ethylidene]amine](/img/structure/B2674878.png)

![(Z)-methyl 2-(1-(3-((3-(3-ethoxypropyl)-4-oxo-2-thioxothiazolidin-5-ylidene)methyl)-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)-3-oxopiperazin-2-yl)acetate](/img/structure/B2674880.png)
![N-[3-(Aminomethyl)-3-phenylcyclobutyl]-2-(1,2-benzoxazol-3-yl)acetamide](/img/structure/B2674881.png)


![1-[2-Hydroxybutyl(methyl)amino]butan-2-ol](/img/structure/B2674884.png)
![N-[2-(2-fluorophenoxy)pyrimidin-5-yl]-2-methoxybenzamide](/img/structure/B2674885.png)
![N-(4-chloro-2-methylphenyl)-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine-2-carboxamide](/img/structure/B2674886.png)